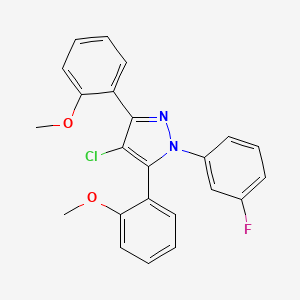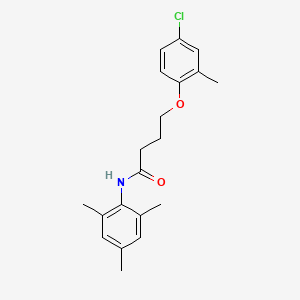![molecular formula C14H17BrN4S B10930036 1-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-3-propylthiourea](/img/structure/B10930036.png)
1-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-3-propylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-N’-PROPYLTHIOUREA is a synthetic organic compound that belongs to the class of thioureas It features a bromobenzyl group attached to a pyrazole ring, which is further connected to a propylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-N’-PROPYLTHIOUREA typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromobenzylation: The pyrazole ring is then bromobenzylated using 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Thiourea Formation: The final step involves the reaction of the bromobenzylated pyrazole with propyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-N’-PROPYLTHIOUREA can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Cyclization: Heterocyclic compounds with potential biological activity.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: Used in the synthesis of novel polymers and materials with unique properties.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-N’-PROPYLTHIOUREA involves its interaction with specific molecular targets. The bromobenzyl group allows for strong binding to hydrophobic pockets in proteins, while the thiourea moiety can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-N’-ISOBUTYLTHIOUREA
- N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]METHANESULFONAMIDE
- N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-N’-(3,4-DIMETHOXYPHENYL)UREA
Uniqueness
N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-N’-PROPYLTHIOUREA is unique due to its specific combination of a bromobenzyl group and a propylthiourea moiety, which provides distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H17BrN4S |
|---|---|
Molecular Weight |
353.28 g/mol |
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]pyrazol-3-yl]-3-propylthiourea |
InChI |
InChI=1S/C14H17BrN4S/c1-2-8-16-14(20)17-13-7-9-19(18-13)10-11-3-5-12(15)6-4-11/h3-7,9H,2,8,10H2,1H3,(H2,16,17,18,20) |
InChI Key |
QWXBPJFFIIIZOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=S)NC1=NN(C=C1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10929954.png)

![3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B10929980.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929983.png)
![1,3-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929984.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B10929988.png)
![7-(4-tert-butylphenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10929992.png)
![2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10929993.png)

![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B10930000.png)
![4-[3-[(4-ethoxyphenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10930005.png)
![1-benzyl-3,6-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930012.png)
![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10930032.png)

